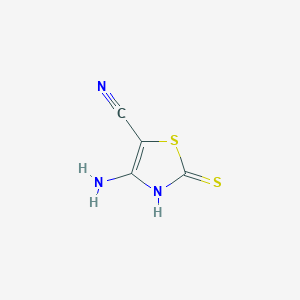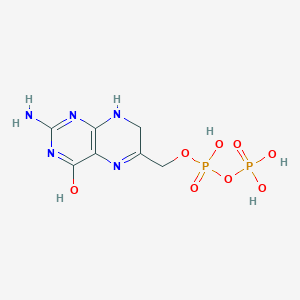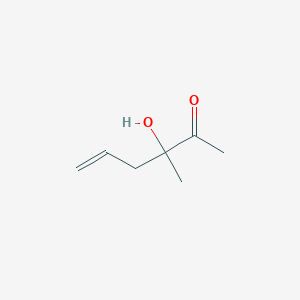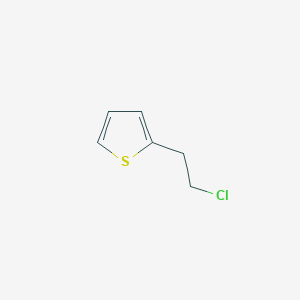
2-(2-氯乙基)噻吩
描述
2-(2-Chloroethyl)thiophene is an organic compound with the molecular formula C6H7ClS. It is a yellow to orange-yellow liquid with a distinctive thioether odor. This compound contains a thiophene ring, which is a five-membered ring consisting of four carbon atoms and one sulfur atom. The presence of the chloroethyl group at the second position of the thiophene ring imparts unique chemical properties to the compound .
科学研究应用
2-(2-Chloroethyl)thiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of pesticides and other agrochemicals .
作用机制
Target of Action
Thiophene-based analogs, such as 2-(2-Chloroethyl)thiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, certain thiophene-based drugs like suprofen and articaine are known to act as a nonsteroidal anti-inflammatory drug and a voltage-gated sodium channel blocker respectively .
Biochemical Pathways
It’s known that thiophene derivatives can have a variety of effects on biological systems . For instance, a new thiophene derivative has been shown to augment the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties . For instance, a new thiophene derivative has been shown to augment the antitumor activity of γ-irradiation against colorectal cancer in mice .
生化分析
Biochemical Properties
Thiophene derivatives, including 2-(2-Chloroethyl)thiophene, have been found to play a vital role in biochemical reactions
Cellular Effects
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Chloroethyl)thiophene can be synthesized through various methods. One common method involves the reaction of thiophene with vinyl chloride in the presence of an acidic catalyst. The reaction typically takes place in an organic solvent under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 2-(2-Chloroethyl)thiophene often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification and distillation to obtain the desired product with high purity. Safety measures are crucial during production due to the compound’s potential toxicity and irritant properties .
化学反应分析
Types of Reactions
2-(2-Chloroethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used
相似化合物的比较
Similar Compounds
2-Ethylthiophene: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chlorothiophene: Lacks the ethyl group, resulting in different chemical properties and reactivity.
2-(2-Bromoethyl)thiophene: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications .
Uniqueness
2-(2-Chloroethyl)thiophene is unique due to the presence of both a chloro and an ethyl group on the thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
属性
IUPAC Name |
2-(2-chloroethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOIXKQKOWLYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464992 | |
| Record name | 2-(2-chloroethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19995-38-1 | |
| Record name | 2-(2-chloroethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


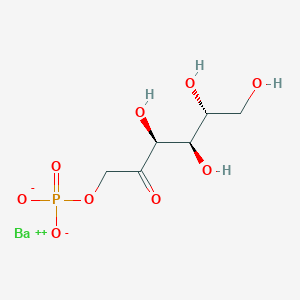
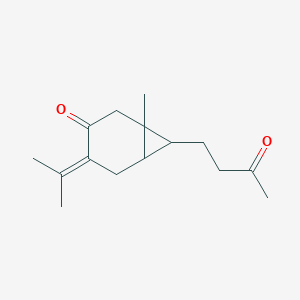
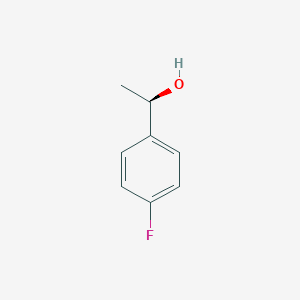
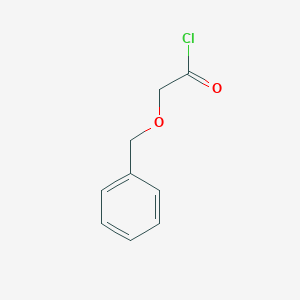

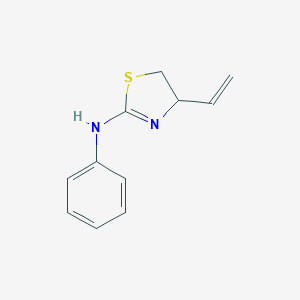
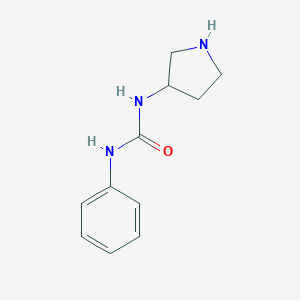
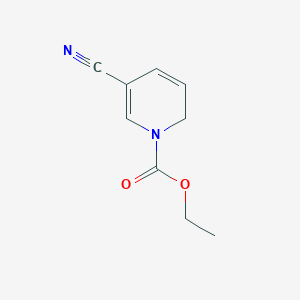
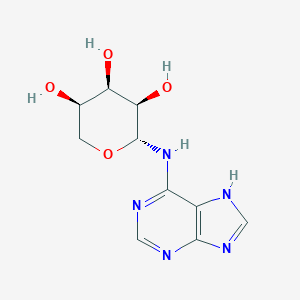
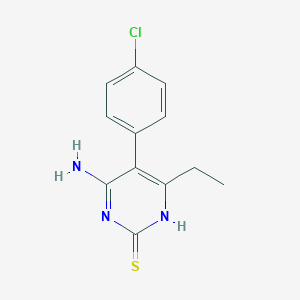
![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
